molecular formula C13H12 B165694 4-Methylbiphenyl CAS No. 644-08-6

4-Methylbiphenyl

Cat. No. B165694
Key on ui cas rn: 644-08-6
M. Wt: 168.23 g/mol
InChI Key: ZZLCFHIKESPLTH-UHFFFAOYSA-N
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Patent
US06136157

Procedure details

Table 1, Entry 10. In the reaction tube were mixed 4-bromotoluene (0.171 g, 1.0 mmol), phenylboronic acid (0.134 g, 1.1 mmol), Pd(PPh3)4 (0.0347 g, 0.030 mmol), sodium cabonate (0.212 g, 2.0 mmol), 0.187 ml 95% ethanol, 0.375 ml water and 0.75 ml DME.under nitrogen. The contents of the flask were irradiated for 2.50 min with an effect of 55 W. After cooling, the product mixture was poured into 25 ml water and was extracted three times with 25 ml DCM. The combined extracts were washed with 25 ml saline and concentrated to an oil. The crude product was purified by column chromatography on silica gel using i-hexane as the eluent. The yield was 55% (white solid).
Quantity
0.171 g
Type
reactant
Reaction Step One
Quantity
0.134 g
Type
reactant
Reaction Step One
Quantity
0.212 g
Type
reactant
Reaction Step One
Quantity
0.187 mL
Type
reactant
Reaction Step One
Quantity
0.0347 g
Type
catalyst
Reaction Step One
Name
Quantity
0.75 mL
Type
solvent
Reaction Step One
Name
Quantity
0.375 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Yield
55%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][CH:3]=1.[C:9]1(B(O)O)[CH:14]=[CH:13]C=[CH:11][CH:10]=1.[C:18](=O)([O-])[O-].[Na+].[Na+].C(O)C>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.O.COCCOC>[CH3:18][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:14][CH:9]=[CH:10][CH:11]=2)=[CH:4][CH:3]=1 |f:2.3.4,^1:30,32,51,70|

Inputs

Step One
Name
Quantity
0.171 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C
Name
Quantity
0.134 g
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
Quantity
0.212 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
0.187 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
0.0347 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Name
Quantity
0.75 mL
Type
solvent
Smiles
COCCOC
Name
Quantity
0.375 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The contents of the flask were irradiated for 2.50 min with an effect of 55 W
Duration
2.5 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
was extracted three times with 25 ml DCM
WASH
Type
WASH
Details
The combined extracts were washed with 25 ml saline
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography on silica gel

Outcomes

Product
Name
Type
Smiles
CC1=CC=C(C=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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